molecular formula C₁₇H₃₂Cl₂N₂O₇ B1141143 Trospectomycin Dihydrochloride CAS No. 85951-37-7

Trospectomycin Dihydrochloride

Cat. No.: B1141143
CAS No.: 85951-37-7
M. Wt: 447.35
InChI Key:
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Description

Trospectomycin Dihydrochloride is a novel spectinomycin analog with broad-spectrum antibacterial activity. It is a derivative of spectinomycin, an aminocyclitol antibiotic, and is known for its efficacy against a variety of bacterial infections. The molecular formula of this compound is C17H32Cl2N2O7, and it has a molecular weight of 447.35 g/mol.

Scientific Research Applications

Trospectomycin Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

    Medicine: this compound is investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: The compound is used in the development of new antibacterial agents and formulations.

Mechanism of Action

Target of Action

Trospectomycin Dihydrochloride, a derivative of spectinomycin, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

This compound binds to the 30S ribosomal subunit and interrupts protein synthesis . This interaction inhibits the translocation of peptidyl tRNA, thereby halting the elongation phase of protein synthesis . The result is a bactericidal effect, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway. By binding to the 30S ribosomal subunit, it prevents the formation of new proteins, which are essential for the growth and survival of bacteria .

Pharmacokinetics

The serum concentration of spectinomycin was found to be less than 3 mcg/ml at 8 hours post-infusion for all dose levels .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth through the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the study found that Trospectomycin is susceptible to efflux in Mycobacterium tuberculosis and Mycobacterium abscessus . This means that these bacteria can pump the antibiotic out of their cells, reducing its effectiveness. Therefore, the bacterial environment and potential resistance mechanisms can significantly impact the efficacy of this compound.

Safety and Hazards

Trospectomycin Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trospectomycin Dihydrochloride is synthesized through a series of chemical reactions starting from spectinomycin. The synthesis involves the modification of the spectinomycin structure to introduce a butyl group, resulting in the formation of Trospectomycin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Trospectomycin Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Trospectomycin with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    Spectinomycin: The parent compound of Trospectomycin, used to treat gonorrhea infections.

    Aminoglycosides: A class of antibiotics that includes gentamicin and tobramycin, which also inhibit bacterial protein synthesis.

Uniqueness

Trospectomycin Dihydrochloride is unique due to its structural modifications, which enhance its antibacterial activity and reduce the likelihood of resistance compared to spectinomycin. It also lacks the aminosugars in glycosidic linkage, which are thought to be responsible for the ototoxicity and nephrotoxicity associated with aminoglycosides .

Properties

IUPAC Name

(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUBYTYGDOYRU-MMKGXJEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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